1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
Description
Properties
IUPAC Name |
1-methyl-4H-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAWZFNQFIYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be synthesized through a one-pot reaction involving the condensation of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method has been studied extensively and has shown high yields under optimized conditions. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency .
Industrial Production Methods: Industrial production of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxazinones
Reduction: Dihydro derivatives
Substitution: Various substituted benzoxazines
Scientific Research Applications
Medicinal Chemistry Applications
Antagonistic Properties:
Research indicates that 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one exhibits potential as a progesterone receptor antagonist . This property suggests its utility in developing treatments for hormone-related conditions such as certain cancers and menstrual disorders.
Enzyme Inhibition:
The compound has been identified as a potent inhibitor of human leukocyte elastase (HLE), an enzyme implicated in tissue degeneration in diseases like emphysema and various cancers. In vitro studies have demonstrated that derivatives of this compound can significantly reduce HLE activity, indicating potential therapeutic applications .
Hypolipidemic Activity:
Early studies have reported hypolipidemic effects associated with related benzoxazinone compounds. These findings suggest that 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one may also contribute to lipid metabolism regulation, which could be beneficial in managing hyperlipidemia .
Synthesis and Chemical Reactivity
Synthesis Methods:
The synthesis of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one typically involves a one-pot reaction between anthranilic acid and orthoesters under acidic conditions. This method has been optimized for yield and purity, achieving up to 71% yield under controlled reflux conditions.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| One-pot reaction | 71 | Reflux in ethanol with acetic acid |
| Microwave-assisted synthesis | Varies | Neat at 100 °C |
Material Science Applications
Polymer Chemistry:
Benzoxazines are known for their potential as precursors to thermosetting polymers. The unique properties of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one allow for the development of high-performance materials that exhibit thermal stability and mechanical strength when polymerized .
Case Studies
Case Study 1: Progesterone Receptor Antagonism
In a study focusing on SAR (Structure-Activity Relationship) analysis, various derivatives of this compound were synthesized and tested for their antagonistic activity against progesterone receptors. Results indicated that specific substitutions on the benzene ring significantly enhanced receptor binding affinity .
Case Study 2: Human Leukocyte Elastase Inhibition
A series of experiments demonstrated that modifications to the oxazine moiety could lead to improved inhibitory effects on HLE. Compounds featuring halogen substitutions displayed increased potency compared to their non-substituted counterparts .
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target pathway .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine at C6 () enhances receptor binding but reduces metabolic stability. The trifluoromethyl group in Efavirenz increases lipophilicity and target affinity .
- Positional Sensitivity : Methyl at N1 in the parent compound optimizes PR selectivity, whereas substitutions at C4 (e.g., cyclopropylethynyl in Efavirenz) redirect activity to viral targets .
Fused-Ring Analogs
Key Observations :
- Ring Fusion Impact: Pyrimidine fusion () introduces additional hydrogen-bonding sites, expanding therapeutic targets (e.g., EGFR inhibition). In contrast, the parent benzoxazinone’s planar structure favors steroid receptor interactions .
- Synthetic Complexity : Tricyclic derivatives () require multi-step syntheses, limiting scalability compared to the parent compound’s straightforward route .
Data Tables
Table 1: Structural and Activity Comparison
| Property | 1-Methyl-Benzoxazinone | Efavirenz | Pyrimido-Oxazinone (4a) |
|---|---|---|---|
| Molecular Weight | 163.17 g/mol | 315.67 g/mol | 307.78 g/mol |
| Key Substituents | N1-Me | C4-CF₃, C6-Cl | C7-MeS, C4-Ph |
| Biological Target | Progesterone receptor | HIV reverse transcriptase | EGFR L858R/T790M |
| Selectivity >80-fold (PR vs. GR/AR) | N/A | >50-fold (EGFR mutants) | |
| Synthetic Method | Hofmann rearrangement | Palladium catalysis | Multi-step alkylation |
| References |
Biological Activity
1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic uses.
Chemical Structure and Properties
The structure of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one consists of a benzene ring fused to an oxazine ring with a methyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity.
Biological Activities
1. Enzyme Inhibition
Research indicates that 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one exhibits significant enzyme inhibitory properties. It has been shown to interact with various proteases, including human leukocyte elastase, which is implicated in tissue degeneration diseases. Inhibitory activity towards serine proteases has been particularly noted, suggesting potential applications in treating conditions related to these enzymes .
2. Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
3. Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, showing promising results in inducing cell cycle arrest and apoptosis . The cytotoxicity appears to be linked to its ability to disrupt microtubule polymerization, a critical process for cell division.
Mechanistic Insights
The biological effects of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one can be attributed to its interaction with specific biomolecules:
- Binding Affinity : The compound binds to target enzymes and receptors, altering their activity and leading to downstream effects on cellular processes.
- Gene Expression Modulation : It influences the expression of genes involved in metabolic pathways and cell signaling.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
